molecular formula C11H12BrNO2 B12445249 Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate

Ethyl (2E)-3-(2-amino-5-bromophenyl)prop-2-enoate

Cat. No.: B12445249
M. Wt: 270.12 g/mol
InChI Key: QAPFSNFMYHKPGQ-UHFFFAOYSA-N
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Description

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is an organic compound that belongs to the class of ethyl esters It is characterized by the presence of an amino group and a bromine atom attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino-5-bromobenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate.

Industrial Production Methods

In an industrial setting, the production of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate may involve:

    Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.

    Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.

    Automated Purification: Automated purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(2-amino-5-bromophenyl)propanoate.

    Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

    Reduction: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 3-(2-amino-5-substituted phenyl)acrylates.

    Reduction: Formation of ethyl 3-(2-amino-5-bromophenyl)propanoate.

    Oxidation: Formation of nitro or nitroso derivatives.

Scientific Research Applications

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Material Science: It is utilized in the synthesis of polymers and materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-amino-5-bromophenyl)acrylate involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 3-(2-amino-5-chlorophenyl)acrylate
  • (E)-ethyl 3-(2-amino-5-fluorophenyl)acrylate
  • (E)-ethyl 3-(2-amino-5-iodophenyl)acrylate

Uniqueness

(E)-ethyl 3-(2-amino-5-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 3-(2-amino-5-bromophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-2-15-11(14)6-3-8-7-9(12)4-5-10(8)13/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPFSNFMYHKPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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